Product packaging for N,N'-Dibenzylthiourea(Cat. No.:CAS No. 1424-14-2)

N,N'-Dibenzylthiourea

Cat. No.: B074975
CAS No.: 1424-14-2
M. Wt: 256.4 g/mol
InChI Key: LQZPSWMMTICWHD-UHFFFAOYSA-N
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Description

Contextualization within Thiourea (B124793) Chemistry and Derivatives

Thiourea and its derivatives are a well-established class of organic compounds characterized by a sulfur atom and two amino groups attached to a central carbon, with the general formula (R₁R₂N)(R₃R₄N)C=S. acs.org These compounds are noted for their versatility in organic synthesis and their wide range of applications in medicinal chemistry, agriculture, and materials science. acs.orgresearchgate.netbohrium.com The (thio)urea functionality is crucial in medicinal chemistry due to its ability to form stable hydrogen bonds with biological targets like proteins and enzymes. nih.gov

N,N'-Dibenzylthiourea, a symmetrically disubstituted thiourea, fits within this chemical family. Its structure features two benzyl (B1604629) groups attached to the nitrogen atoms. This specific substitution pattern influences its physical and chemical properties, such as solubility and reactivity, and is a key determinant of its biological activity and coordination chemistry. acs.org The presence of the benzyl groups introduces steric and electronic effects that differentiate it from other thiourea derivatives.

Thiourea derivatives are broadly classified based on the number of substituents on the nitrogen atoms (mono-, di-, tri-, and tetrasubstituted). researchgate.net Symmetrical N,N'-dialkyl thiourea derivatives, like this compound, are a prominent subgroup. wikipedia.org The synthesis of such compounds can be achieved through various methods, including the reaction of amines with carbon disulfide or phenyl chlorothionoformate. researchgate.netresearchgate.net

Historical Perspectives on Dibenzylthiourea Research Trajectories

The study of thiourea derivatives dates back to the 19th century, with the first synthesis of thiourea itself reported in 1873. nih.gov Research into N,N'-disubstituted thioureas, including this compound, has evolved over the decades. Early research often focused on fundamental synthesis and characterization. For instance, a 1997 scientific meeting abstract mentioned the spectroscopic study of electron transfer reactions involving cobalt complexes of this compound. dost.gov.ph

In recent years, research has expanded to explore more complex applications. A significant area of investigation has been the coordination chemistry of acylthiourea derivatives, including those with dibenzyl substitutions. These studies examine how these ligands coordinate with metal ions like platinum(II), palladium(II), and ruthenium(II), with an eye toward developing new catalysts or therapeutic agents. nih.govarabjchem.org For example, research has been conducted on cis-bis(N-benzoyl-N′,N′-dibenzylthioureido)platinum(II) to understand its structure and interaction with serum albumins, which is relevant for drug development. arabjchem.orgresearchgate.net

The crystal structure of this compound has also been a subject of study, providing insights into its molecular conformation and intermolecular interactions, such as hydrogen bonding. researchgate.net This foundational knowledge is crucial for understanding its behavior in different chemical environments and for designing new molecules with specific properties.

Significance and Scope of this compound Investigations

The significance of this compound in academic research is multifaceted, spanning organic synthesis, coordination chemistry, and materials science.

Organic Synthesis: The compound serves as a building block or intermediate in the synthesis of more complex molecules. The development of efficient and environmentally friendly ("green") synthesis methods for N,N'-disubstituted thioureas, including dibenzyl derivatives, continues to be an active area of research. researchgate.net

Coordination Chemistry and Catalysis: this compound and its derivatives act as ligands that can coordinate with a variety of metal ions. nih.gov The resulting metal complexes are investigated for their catalytic activity, such as in transfer hydrogenation reactions. nih.gov The study of these complexes also contributes to a fundamental understanding of metal-ligand bonding and interaction.

Materials Science: Thiourea derivatives have found applications as organocatalysts and in the development of new materials. nih.gov The luminescence properties of some platinum(II) complexes with N-benzoylthiourea derivatives suggest potential applications in optoelectronic devices. arabjchem.org

Biological and Medicinal Chemistry: While this article does not delve into specific therapeutic uses, it is worth noting that the broader class of thiourea derivatives is extensively studied for a wide range of biological activities, including as potential anticancer, antibacterial, and antiviral agents. bohrium.combiointerfaceresearch.comlookchem.com The structural and chemical knowledge gained from studying compounds like this compound can inform the design of new bioactive molecules.

Research Findings on this compound

Detailed investigations into this compound have yielded specific data regarding its properties and behavior.

Synthesis and Characterization: Various synthetic routes for this compound have been explored. One common method involves the reaction of benzylamine (B48309) with carbon disulfide in an aqueous medium, which is considered a "green" process. researchgate.net Another approach is a two-step method using phenyl chlorothionoformate and amines in water. researchgate.net Spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR are routinely used for its characterization. nih.gov

Coordination Complexes: this compound can act as a ligand in the formation of metal complexes. For example, it can be a precursor to more complex ligands like N-benzoyl-N′,N′-dibenzylthiourea, which in turn forms complexes with metals such as platinum(II). arabjchem.org The resulting cis-bis(N-benzoyl-N′,N′-dibenzylthioureido)platinum(II) complex has been synthesized and its interaction with human and bovine serum albumin has been evaluated. arabjchem.orgresearchgate.net

Below are interactive data tables summarizing key properties and research findings related to this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 1,3-dibenzylthiourea nih.gov
CAS Number 1424-14-2 nih.gov
Molecular Formula C₁₅H₁₆N₂S nih.gov

| Molecular Weight | 256.37 g/mol | scbt.com |

Table 2: Selected Research Highlights for this compound and Related Derivatives

Research Area Finding Reference Compound Source
Green Synthesis Efficiently synthesized from benzylamine and carbon disulfide in water. This compound researchgate.net
Crystal Structure Forms dimers through N-H···S hydrogen bonds in the solid state. This compound researchgate.net
Coordination Chemistry Forms a platinum(II) complex with a distorted square-planar geometry. cis-bis(N-benzoyl-N′,N′-dibenzylthioureido)platinum(II) arabjchem.orgresearchgate.net

| Protein Interaction | The platinum(II) complex interacts spontaneously with human and bovine serum albumin. | cis-bis(N-benzoyl-N′,N′-dibenzylthioureido)platinum(II) | arabjchem.orgresearchgate.net |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2S B074975 N,N'-Dibenzylthiourea CAS No. 1424-14-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibenzylthiourea
Source PubChem
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InChI

InChI=1S/C15H16N2S/c18-15(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LQZPSWMMTICWHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3061685
Record name Thiourea, N,N'-bis(phenylmethyl)-
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Molecular Weight

256.4 g/mol
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CAS No.

1424-14-2
Record name Dibenzylthiourea
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Record name Thiourea, N,N'-bis(phenylmethyl)-
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Record name N,N'-Dibenzylthiourea
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Record name Thiourea, N,N'-bis(phenylmethyl)-
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Record name 1,3-dibenzyl-2-thiourea
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Synthetic Methodologies and Chemical Transformations of N,n Dibenzylthiourea

Established Synthetic Pathways for N,N'-Dibenzylthiourea

The synthesis of this compound can be achieved through several established chemical routes. The most prominent methods involve the reaction between benzylamine (B48309) and carbon disulfide or the condensation of benzylamine with benzyl (B1604629) isothiocyanate. Each pathway offers distinct advantages concerning reaction conditions, yield, and scalability.

Amine-Carbon Disulfide Reaction Mechanisms and Optimization

A primary and straightforward method for synthesizing symmetrical N,N'-disubstituted thioureas, including this compound, is the reaction between a primary amine and carbon disulfide. beilstein-journals.org The mechanism proceeds through the initial nucleophilic attack of the amine on the carbon atom of carbon disulfide, leading to the formation of a dithiocarbamic acid intermediate. researchgate.net This intermediate can then react with a second molecule of the amine.

The general reaction scheme is as follows: 2 RNH₂ + CS₂ → (RNH)₂CS + H₂S

Optimization of this reaction often focuses on the choice of solvent and the use of catalysts. While the reaction can be performed in various organic solvents like methanol, ethanol, or dichloromethane, significant improvements in yield and reaction time have been observed when using water as the medium. researchgate.net The reaction of benzylamine with carbon disulfide in water at room temperature is notably efficient. researchgate.net The process is exothermic, and the heat generated is often sufficient to drive the reaction to completion, eliminating the need for external heating and preventing the formation of isothiocyanate as a separate intermediate. researchgate.net Heterogeneous catalysts, such as a ZnO/Al₂O₃ composite, have also been developed to facilitate the synthesis of symmetrical thioureas from amines and carbon disulfide, offering the advantage of being reusable. acs.org

ParameterConditionOutcomeReference
Solvent WaterHigh efficiency and yield at room temperature. researchgate.net
Catalyst ZnO/Al₂O₃Heterogeneous and reusable for efficient synthesis. acs.org
Temperature Room TemperatureExothermic reaction provides sufficient heat in aqueous media. researchgate.net
Mechanism Dithiocarbamate (B8719985) intermediateFormed from amine and CS₂, reacts further to yield thiourea (B124793). beilstein-journals.orgresearchgate.net

Isothiocyanate-Amine Condensation Routes and Catalysis

The reaction of an isothiocyanate with a primary or secondary amine is one of the most common and high-yielding methods for preparing unsymmetrical and symmetrical thioureas. researchgate.netnih.gov For the synthesis of this compound, this involves the condensation of benzyl isothiocyanate with benzylamine.

The reaction is a nucleophilic addition of the amine's nitrogen atom to the central carbon atom of the isothiocyanate group (-N=C=S). This method is highly versatile and generally provides clean products with high yields. researchgate.net

The benzyl isothiocyanate precursor can be synthesized from various starting materials. A common laboratory method is the reaction of primary amines with thiophosgene. nih.gov Alternative, greener methods involve the decomposition of dithiocarbamate salts, which can be generated in situ from an amine and carbon disulfide, followed by treatment with a desulfurizing agent. nih.govbohrium.comcbijournal.com

While the condensation of isothiocyanates with amines often proceeds without a catalyst, certain catalysts can be employed to enhance the reaction rate, especially with less reactive amines. nih.govmdpi.com For instance, cerium ammonium (B1175870) nitrate (B79036) has been used as a catalyst for the condensation of dithiocarbamate salts with amines to form thioureas. nih.gov

ReagentsProductKey FeaturesReference
Benzyl Isothiocyanate + BenzylamineThis compoundHigh yields, versatile, clean reaction. researchgate.netnih.gov
Amine + DithiocarbamateThioureaAlternative to isothiocyanate route, can be catalyzed. nih.gov

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic routes for thioureas. pro-metrics.orgmdpi.comajgreenchem.com These approaches aim to minimize waste, avoid hazardous solvents and reagents, and improve energy efficiency. alfa-chemistry.com

A significant green approach for the synthesis of this compound is the use of water as a reaction solvent. mdpi.com The reaction of benzylamine with carbon disulfide proceeds efficiently in water at room temperature, avoiding the need for volatile and often toxic organic solvents. researchgate.net This method is catalyst-free and provides excellent yields, making it an attractive green alternative. researchgate.net The process benefits from the unique properties of water, such as its high polarity and hydrogen-bonding network, which can accelerate reaction rates. researchgate.net

Mechanochemistry, or solvent-free synthesis via grinding or ball-milling, represents another important green strategy. beilstein-journals.org The synthesis of thioureas has been successfully demonstrated under mechanochemical conditions, where amines react with carbon disulfide or isothiocyanates in the absence of a bulk solvent. beilstein-journals.org This method reduces waste and can lead to the formation of products in high yields with short reaction times.

Green ApproachDescriptionAdvantagesReference
Aqueous Synthesis Using water as the solvent for the reaction of benzylamine and carbon disulfide.Avoids hazardous organic solvents, catalyst-free, excellent yields, energy-efficient. researchgate.netmdpi.com
Mechanochemistry Solvent-free reaction conducted by grinding or ball-milling reagents.Reduces solvent waste, can be faster, and offers high yields. beilstein-journals.org
Reusable Catalysts Employing solid catalysts like ZnO/Al₂O₃ that can be recovered and reused.Minimizes catalyst waste and allows for easier product purification. acs.org

Derivatization Strategies of the this compound Core

The this compound scaffold can be chemically modified to create a diverse range of derivatives. These modifications can be targeted at the nitrogen atoms of the thiourea core or at the peripheral benzyl moieties, allowing for fine-tuning of the molecule's properties.

Acylation and Aroylation Reactions and Their Structural Impact

The nitrogen atoms of the thiourea group in this compound can undergo N-acylation and N-aroylation reactions. researchgate.net These reactions typically involve treating the thiourea with an acylating or aroylating agent, such as an acyl chloride or anhydride, in the presence of a base.

The introduction of an acyl or aroyl group has a significant impact on the molecule's structure and conformation. science.govscience.gov In this compound, the two nitrogen atoms are sp² hybridized, but the introduction of an electron-withdrawing acyl group can alter the electron density and geometry. Structural studies of 1-acylthiourea derivatives show that the planarity of the thiourea unit can be affected by the nature and size of the substituents. science.govnih.gov Acylation can influence the rotational barriers around the C-N bonds and can lead to specific preferred conformations, which may be stabilized by intramolecular hydrogen bonding if an N-H bond is present. science.govscience.gov The acylation of anthocyanins, for example, has been shown to enhance their stability by altering their chemical properties. mdpi.comutupub.fi Similarly, aroylation of toluene (B28343) derivatives can be achieved using N-acylpyrroles under specific basic conditions. rsc.org

Reaction TypeReagentsStructural ImpactReference
N-Acylation Acyl Halides, AnhydridesAlters planarity of thiourea core, influences conformation. researchgate.netscience.govscience.gov
N-Aroylation Aroyl HalidesIntroduces aromatic ring, affects electronic properties and steric hindrance. rsc.orged.ac.uk

Substitution Reactions on Benzyl Moieties for Functionalization

The two benzyl groups in this compound offer sites for functionalization through substitution reactions on the aromatic rings. These reactions allow for the introduction of a wide array of functional groups, thereby modifying the steric and electronic properties of the parent molecule.

Electrophilic aromatic substitution is a common strategy. The activating/deactivating and directing effects of the -CH₂-NH-C(=S)-NH-CH₂- substituent would determine the position of substitution (ortho, meta, or para). While direct studies on this compound are specific, related chemistries suggest that such reactions are feasible. For example, methods for the site-selective C-H functionalization of aromatic rings, including those in complex molecules like peptides, have been developed using various catalytic systems. semanticscholar.orgnih.gov

Furthermore, derivatization of the benzyl group itself is possible. For instance, electrochemical methods have been used to synthesize N-benzylidene benzylamine from dibenzylamine, which can then undergo further derivatization, highlighting a potential pathway for modifying the benzylamine precursors before the thiourea synthesis. sioc-journal.cn

Reaction TypePotential ReagentsExpected OutcomeReference
Nitration HNO₃/H₂SO₄Introduction of -NO₂ group on the phenyl rings. dss.go.th
Halogenation X₂/Lewis AcidIntroduction of -Cl, -Br, or -I on the phenyl rings. nih.gov
Friedel-Crafts Acylation Acyl Chloride/AlCl₃Introduction of an acyl group on the phenyl rings. semanticscholar.org
Radical Substitution Radical InitiatorsCan lead to substitution at various positions, depending on the radical's nature. nih.gov

Heterocyclic Ring Incorporations via this compound Precursors

This compound serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds. The presence of the thiourea moiety, with its nucleophilic nitrogen and sulfur atoms, allows for cyclization reactions with suitable electrophilic partners to form stable ring systems. These heterocyclic scaffolds are of significant interest in medicinal chemistry and material science.

The thiourea functional group is a key building block in the creation of numerous heterocyclic systems, including thiazoles, thiadiazoles, and triazoles. The general strategy involves the reaction of the thiourea, acting as a binucleophile, with a reagent containing two electrophilic centers, or a single reagent with functionalities that can react with both the nitrogen and sulfur atoms of the thiourea.

A prominent example of the use of N,N'-disubstituted thioureas, such as this compound, is in the Hantzsch thiazole (B1198619) synthesis and its variations. In this type of reaction, the thiourea is condensed with an α-haloketone. The reaction proceeds via initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and dehydration to afford a 2-aminothiazole (B372263) derivative. For this compound, this would result in a 2-(dibenzylamino)thiazole. While the reaction with N,N-disubstituted thioureas can sometimes result in lower yields compared to unsubstituted or monosubstituted thioureas, it remains a viable method for accessing these specific thiazole structures. researchgate.net

Another important class of heterocycles accessible from thiourea precursors are thiadiazoles. For instance, oxidative cyclization of thiosemicarbazones, which can be derived from thioureas, is a common route to 1,3,4-thiadiazoles. While direct conversion of this compound to a thiadiazole is less common, its derivatives can be employed in such synthetic strategies. The synthesis of 1,3,4-thiadiazoles often involves the reaction of thiosemicarbazides with carboxylic acids or their derivatives, followed by cyclization. nih.govjocpr.com

Furthermore, this compound can be a precursor for the synthesis of larger heterocyclic rings. For example, in a reaction with N-(2-cyanophenyl)benzimidoyl chloride, 1,3-dibenzylthiourea has been shown to undergo a reaction involving the nitrogen atom to form an open-chain intermediate, which then cyclizes to produce a benzotriazocine derivative. nih.gov This demonstrates the utility of this compound in constructing medium-sized heterocyclic rings, which are of growing interest in medicinal chemistry.

The following table summarizes some of the heterocyclic systems that can be synthesized from this compound or related disubstituted thioureas:

Heterocyclic SystemGeneral Reactant(s)Resulting Structure
Thiazolesα-Haloketones2-(Dibenzylamino)thiazole derivatives
BenzotriazocinesN-(2-cyanophenyl)benzimidoyl chlorideSubstituted benzotriazocine derivatives

It is important to note that the reactivity and the final heterocyclic product can be influenced by the reaction conditions, such as the choice of solvent, temperature, and the presence of a catalyst. The steric hindrance from the two benzyl groups in this compound can also play a significant role in directing the regioselectivity of the cyclization reactions.

Reaction Kinetics and Mechanistic Investigations of this compound Formation

The formation of this compound, a symmetrical disubstituted thiourea, can be achieved through several synthetic routes, with the reaction between benzylamine and carbon disulfide being a common and atom-economical method. While specific, detailed kinetic studies providing rate laws, rate constants, and reaction orders for the formation of this compound are not extensively documented in the literature, mechanistic investigations into the formation of N,N'-disubstituted thioureas from primary amines and carbon disulfide offer significant insights.

A proposed mechanism for the formation of symmetrical N,N'-disubstituted thioureas in an aqueous medium involves a multi-step process. researchgate.net The reaction is initiated by the nucleophilic attack of the primary amine (benzylamine in this case) on the electrophilic carbon atom of carbon disulfide. This initial step leads to the formation of a dithiocarbamic acid intermediate.

The proposed mechanistic steps are as follows:

StepDescriptionIntermediate/Product
1Nucleophilic attack of benzylamine on carbon disulfide.Benzyldithiocarbamic acid
2Reaction of the dithiocarbamic acid intermediate with a second molecule of benzylamine.Unstable addition product
3Elimination of hydrogen sulfide (B99878) from the unstable addition product.This compound

This proposed pathway highlights the role of the amine as both a nucleophile in the initial addition and as a reactant in the subsequent condensation step. The elimination of hydrogen sulfide is a key driving force for the completion of the reaction.

Further studies on the synthesis of unsymmetrical thioureas from amines and carbon disulfide also support a mechanism initiated by the formation of a dithiocarbamic acid intermediate. nih.gov In these syntheses, the dithiocarbamic acid formed from a primary or secondary amine can then react with another amine to yield the final thiourea product. This general mechanistic principle is applicable to the formation of symmetrical thioureas like this compound, where the second amine is identical to the first.

The reaction conditions, particularly the solvent, can influence the reaction mechanism and efficiency. For example, carrying out the synthesis in water has been reported as a green and efficient method for producing N,N'-disubstituted thioureas. researchgate.net The use of a catalyst is not always necessary, and the reaction can proceed under mild, room temperature conditions. researchgate.net

Advanced Spectroscopic and Structural Elucidation of N,n Dibenzylthiourea and Its Derivatives

Vibrational Spectroscopy Applications (FT-IR, Raman Spectroscopy)

The FT-IR and Raman spectra of N,N'-dibenzylthiourea are characterized by vibrations arising from the N-H, C-H (aromatic and aliphatic), C-N, C=S, and phenyl ring moieties. The assignment of these vibrational bands is often supported by computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies and help in the detailed analysis of complex spectra. scispace.commyskinrecipes.com

Key vibrational modes for this compound and related thiourea (B124793) derivatives are summarized below:

N-H Vibrations: The N-H stretching vibrations are typically observed in the region of 3100-3400 cm⁻¹. In thiourea derivatives, these bands can be influenced by hydrogen bonding. The N-H bending modes (scissoring, wagging, twisting) appear at lower frequencies. wikipedia.orgresearchgate.net

C-H Vibrations: Aromatic C-H stretching vibrations of the benzyl (B1604629) groups are expected above 3000 cm⁻¹, while the asymmetric and symmetric stretching of the methylene (B1212753) (-CH₂-) groups occur in the 2850-2960 cm⁻¹ range.

Thioamide Vibrations: The thiourea core gives rise to several characteristic coupled vibrations, often referred to as thioamide bands. These are complex modes with contributions from C-N stretching and N-H bending. The C-N stretching vibrations are typically found in the 1400-1500 cm⁻¹ region. researchgate.net

C=S Vibrations: The C=S stretching vibration is a key marker for the thiourea group. Due to coupling with other modes, its position can vary, but it is generally expected in the 700-850 cm⁻¹ range. wikipedia.orgresearchgate.net The intensity of this band can be stronger in the Raman spectrum compared to the FT-IR spectrum.

The solid-state spectra can differ from solution spectra due to intermolecular interactions, particularly hydrogen bonding, which can cause shifts in the vibrational frequencies of the involved functional groups, such as N-H and C=S. proteinstructures.com

Table 1: Characteristic Vibrational Frequencies for this compound and Related Thiourea Derivatives.
Vibrational ModeTypical Frequency Range (cm⁻¹)Description
ν(N-H)3100 - 3400N-H stretching vibrations, often appearing as broad bands due to hydrogen bonding.
ν(C-H) aromatic3000 - 3100Stretching of C-H bonds in the phenyl rings.
ν(C-H) aliphatic2850 - 2960Asymmetric and symmetric stretching of the methylene (-CH₂) groups.
δ(N-H) + ν(C-N)1500 - 1600Thioamide II band, a coupled mode of N-H bending and C-N stretching.
ν(C-N) + δ(N-H)1400 - 1500Thioamide I band, primarily C-N stretching mixed with N-H bending.
ν(C=S)700 - 850Thioamide IV band, primarily C=S stretching, often coupled with other modes. wikipedia.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the molecular structure of this compound in solution. It provides detailed information about the chemical environment, connectivity, and through-space proximity of magnetically active nuclei such as ¹H, ¹³C, and ¹⁵N.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.

N-H Protons: The protons attached to the nitrogen atoms (N-H) are expected to appear as a broad singlet or a triplet (due to coupling with the adjacent CH₂ group) in the downfield region, typically around 7.0-9.0 ppm. The chemical shift and multiplicity can be influenced by the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Aromatic Protons: The protons of the two phenyl rings will resonate in the aromatic region, approximately between 7.2 and 7.5 ppm. They will likely appear as a complex multiplet due to the coupling between ortho, meta, and para protons.

Methylene Protons: The four methylene protons (-CH₂-) are chemically equivalent due to the symmetry of the molecule. They are expected to give a single signal, likely a doublet due to coupling with the adjacent N-H proton, in the region of 4.5-5.0 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton.

Thioamide Carbon (C=S): The most downfield signal corresponds to the thiocarbonyl carbon, which is highly deshielded and typically appears in the range of 180-185 ppm.

Aromatic Carbons: The carbons of the phenyl rings will show several signals in the aromatic region (approx. 125-140 ppm). The ipso-carbon (the carbon attached to the methylene group) will have a distinct chemical shift from the ortho, meta, and para carbons.

Methylene Carbon (-CH₂-): The methylene carbon signal is expected to appear in the aliphatic region, typically around 45-55 ppm. youtube.com

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments. A COSY spectrum would show correlations between the N-H protons and the methylene protons, as well as couplings within the aromatic spin systems. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments of the methylene and aromatic C-H units.

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy directly probes the nitrogen atoms of the thiourea core. This technique is less common due to the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N isotope, which results in low sensitivity. molport.com For thiourea and its acylated derivatives, ¹⁵N chemical shifts are typically shifted downfield compared to urea (B33335). expasy.org The two equivalent nitrogen atoms in this compound would be expected to give a single signal. The chemical shift would be sensitive to substitution and solvent effects. expasy.orgp212121.com

Table 2: Expected NMR Chemical Shifts (ppm) for this compound.
NucleusFunctional GroupExpected Chemical Shift (δ, ppm)Expected Multiplicity
¹HN-H7.0 - 9.0br s or t
¹HC₆H₅-7.2 - 7.5m
¹H-CH₂-4.5 - 5.0d
¹³CC=S180 - 185s
¹³CC₆H₅- (aromatic)125 - 140s
¹³C-CH₂-45 - 55s
¹⁵NN-H-250 to -300 (relative to CH₃NO₂)s

*br s = broad singlet, t = triplet, m = multiplet, d = doublet, s = singlet (in ¹³C).

Mass Spectrometry Techniques (High-Resolution Electrospray Ionization Mass Spectrometry, Fourier-Transform Ion Cyclotron Resonance)

High-resolution mass spectrometry (HRMS) techniques, such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry, are critical for the unambiguous identification and structural analysis of this compound. These methods provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments.

FT-ICR MS is renowned for its exceptional resolving power and mass accuracy, which are benefits of measuring the cyclotron frequency of ions within a strong, stable magnetic field. youtube.comresearchgate.netresearchgate.net HRESI-MS is a soft ionization technique that typically produces protonated molecular ions [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight of the analyte. scispace.commyskinrecipes.com

For this compound (C₁₅H₁₆N₂S), the expected monoisotopic mass of the neutral molecule is 256.1034 g/mol . In positive-ion HRESI-MS, the protonated molecule [M+H]⁺ would be observed with a calculated exact mass of 257.1112 m/z.

Tandem mass spectrometry (MS/MS) experiments, often performed in conjunction with HRMS, involve the isolation of the parent ion followed by collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides valuable structural information. For this compound, the fragmentation is expected to be dominated by cleavages of the bonds adjacent to the thiourea core and the benzyl groups.

Key expected fragmentation pathways include:

Formation of the Tropylium (B1234903) Cation: The most characteristic fragmentation for benzyl-containing compounds is the cleavage of the benzylic C-N bond, leading to the formation of the highly stable benzyl cation, which often rearranges to the tropylium cation ([C₇H₇]⁺) at m/z 91.0548. wikipedia.org

Cleavage of the Thiourea Core: Fragmentation can also occur within the thiourea moiety, potentially leading to the loss of a benzylamino group or a benzyl isothiocyanate molecule. The fragmentation of related N,N'-substituted ureas often proceeds via the cleavage of the C-N bond and the elimination of an isocyanate moiety, suggesting an analogous pathway for thioureas. scispace.com

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound.
Ion FormulaIon DescriptionCalculated m/z
[C₁₅H₁₇N₂S]⁺Protonated Molecule [M+H]⁺257.1112
[C₁₅H₁₆N₂SNa]⁺Sodium Adduct [M+Na]⁺279.0932
[C₇H₇]⁺Tropylium Cation91.0548
[C₈H₉N]⁺[M - C₇H₇NS + H]⁺120.0813
[C₈H₈NS]⁺[M - C₇H₈N + H]⁺150.0378

Electronic Absorption Spectroscopy (UV-Vis) in Solution and Solid State for Electronic Transitions

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides insights into the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dominated by absorptions arising from the thiocarbonyl (C=S) chromophore and the phenyl rings of the benzyl groups.

The thiourea moiety itself gives rise to two characteristic electronic transitions:

n→π* Transition: This is a lower-energy, lower-intensity (forbidden) transition involving the excitation of a non-bonding electron from the sulfur atom to an anti-bonding π* orbital of the C=S bond. In simple thioureas, this band is typically observed as a shoulder in the longer wavelength region of the UV spectrum, around 280-300 nm. wikipedia.orguni.lu This transition is known to exhibit a hypsochromic (blue) shift in more polar solvents due to the stabilization of the non-bonding ground state electrons through hydrogen bonding. wikipedia.org

π→π* Transition: This is a higher-energy, high-intensity (allowed) transition involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital of the thiocarbonyl group. For thiourea, this transition appears as a strong absorption band around 235-250 nm. wikipedia.orguni.lu

The presence of the two benzyl groups in this compound significantly influences the UV-Vis spectrum. The phenyl rings act as auxochromes, and their own π→π* transitions (typically the E₂-band around 200-220 nm and the B-band around 255-270 nm) will overlap with and modify the transitions of the thiourea chromophore. The conjugation between the nitrogen lone pairs and the thiocarbonyl group, along with the electronic influence of the benzyl substituents, is expected to cause a bathochromic (red) shift in the π→π* transition of the thiourea core compared to unsubstituted thiourea. wikipedia.org

The solid-state UV-Vis spectrum can differ from the solution spectrum. In the crystalline state, intermolecular interactions, such as π-π stacking of the phenyl rings and hydrogen bonding, can alter the electronic energy levels, leading to shifts in the absorption maxima and sometimes the appearance of new bands (e.g., charge-transfer bands). The specific arrangement of molecules in the crystal lattice dictates these changes.

Table 4: Expected Electronic Transitions for this compound.
TransitionChromophoreExpected λmax (nm)Characteristics
n → πC=S~290 - 310Low intensity, sensitive to solvent polarity (blue shift in polar solvents).
π → πThioamide (N-C=S)~240 - 260High intensity, influenced by substitution.
π → π* (B-band)Phenyl Ring~260 - 270Moderate intensity, often shows fine structure.

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsion angles, which together define the molecular conformation. It also reveals how molecules are arranged in the crystal lattice, a study known as crystal packing, which is governed by intermolecular forces.

While a specific crystal structure for this compound is not publicly available, extensive studies on closely related N,N'-disubstituted thioureas provide a strong basis for predicting its structural features. researchgate.netwikipedia.orgresearchgate.net

The conformation of this compound is primarily determined by the rotation around the C-N bonds of the thiourea core. The thiourea group [S=C(N)₂] itself is generally found to be planar or nearly planar due to the delocalization of π-electrons.

For symmetrically disubstituted thioureas, the substituents on the nitrogen atoms can adopt several conformations relative to the C=S bond. The most common conformations are:

syn-anti (cis-trans or CT): One benzyl group is syn (cis) to the sulfur atom, and the other is anti (trans). This is the most frequently observed conformation in the crystal structures of related N,N'-dialkyl- and N,N'-diarylthioureas. researchgate.netresearchgate.net

syn-syn (cis-cis or CC): Both benzyl groups are syn to the sulfur atom. This conformation is less common due to potential steric hindrance between the bulky substituents.

anti-anti (trans-trans or TT): Both benzyl groups are anti to the sulfur atom.

The specific conformation is defined by the key torsion angles (also known as dihedral angles). wikipedia.org For this compound, the critical torsion angles would be around the C(thio)-N bonds, describing the orientation of the benzyl groups relative to the planar thiourea core. Based on analogues, a syn-anti conformation is the most probable arrangement.

The arrangement of molecules in the crystal lattice is dictated by non-covalent interactions. For N,N'-disubstituted thioureas, the dominant intermolecular interaction is hydrogen bonding between the N-H donor and the thiocarbonyl sulfur (S) acceptor.

A highly prevalent and robust supramolecular motif in these compounds is the formation of a centrosymmetric dimer via a pair of N-H···S hydrogen bonds. researchgate.net This interaction forms a characteristic R²₂(8) ring motif. It is highly probable that this compound also forms these hydrogen-bonded dimers as the primary building block of its crystal structure.

Lattice dynamics describes the collective vibrations of the atoms in the crystal lattice. These low-frequency vibrations (phonons) are influenced by the strength and nature of the intermolecular forces, including the N-H···S hydrogen bonds and van der Waals contacts. These dynamics can be studied by techniques like low-frequency (far-IR and Raman) spectroscopy and inelastic neutron scattering, and they govern macroscopic properties of the crystal such as thermal expansion and heat capacity.

Table 5: Predicted Crystallographic and Conformational Features for this compound.
ParameterPredicted FeatureBasis of Prediction
Molecular ConformationPlanar thiourea core with a syn-anti orientation of the two benzyl groups.Analysis of related N,N'-disubstituted thiourea crystal structures. researchgate.netresearchgate.net
Primary Intermolecular InteractionN-H···S Hydrogen BondingCommon motif in thiourea derivatives. researchgate.net
Supramolecular MotifCentrosymmetric Dimer (R²₂(8) motif)Highly prevalent in analogous structures. researchgate.net
Secondary InteractionsVan der Waals forces, potential π-π stackingExpected for aromatic and alkyl groups.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contactsresearchgate.net

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This analysis provides a detailed understanding of the crystal packing by mapping the electron distribution of a molecule in relation to its neighbors. The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a comprehensive picture of the intermolecular contacts can be obtained. The dnorm surface highlights regions of significant intermolecular interactions, with red areas indicating shorter contacts (stronger interactions), blue areas representing longer contacts (weaker interactions), and white areas denoting contacts around the van der Waals separation.

In the context of this compound and its derivatives, Hirshfeld surface analysis reveals the predominant role of various non-covalent interactions in stabilizing the crystal structure. For the closely related compound, N,N-dibenzyl-N′-(furan-2-carbonyl)thiourea, the analysis of the Hirshfeld surface and the corresponding fingerprint plots has provided significant insights into its molecular conformation and intermolecular contacts. researchgate.net

The key intermolecular contacts identified and quantified for N,N-dibenzyl-N′-(furan-2-carbonyl)thiourea are summarized in the table below. These interactions, primarily involving hydrogen bonding and van der Waals forces, are crucial in the formation of the supramolecular assembly.

Intermolecular ContactDescriptionSignificance in Crystal Packing
H···HContacts between hydrogen atoms on neighboring molecules.These are the most abundant interactions and play a significant role in the overall crystal packing stabilization.
S···HHydrogen bonding between the sulfur atom of the thiourea group and hydrogen atoms of adjacent molecules.Contributes to the formation of hydrogen-bonding networks that link the molecules into extended structures. In N,N-dibenzyl-N′-(furan-2-carbonyl)thiourea, N—H⋯S hydrogen bonds form infinite zigzag chains. researchgate.net
O···HHydrogen bonding involving oxygen atoms (from the furan-2-carbonyl group in the derivative) and hydrogen atoms of neighboring molecules.In the derivative, bifurcated C—H⋯O hydrogen-bond interactions are observed, leading to the formation of chains characterized by specific hydrogen-bonding motifs. researchgate.net This highlights the important role of C—H⋯O hydrogen bonds in the molecular conformation and crystal structure. researchgate.net

The fingerprint plots for N,N-dibenzyl-N′-(furan-2-carbonyl)thiourea would visually represent the distribution of these contacts. The H···H contacts typically appear as a large, diffuse region in the center of the plot. The S···H and O···H contacts manifest as distinct "spikes" in the plot, with the position and shape of the spikes providing information about the geometry of the hydrogen bonds. The analysis of these plots confirms the important role of C—H⋯O hydrogen bonds in both the molecular conformation and the crystal structure of acylthiourea derivatives. researchgate.net

While specific quantitative data for the parent this compound is not available in the provided search results, the analysis of its N,N-dibenzyl-N′-(furan-2-carbonyl) derivative strongly suggests that H···H, S···H, and potentially C-H···π interactions (given the presence of benzyl groups) would be the primary forces governing its crystal packing. The thiourea moiety provides a robust platform for N-H···S hydrogen bonding, a common feature in the supramolecular chemistry of thiourea derivatives.

Coordination Chemistry of N,n Dibenzylthiourea As a Ligand

Ligand Design Principles and Coordination Motifs in N,N'-Dibenzylthiourea Complexes

The coordination behavior of this compound is governed by several key principles. The primary donor site is the sulfur atom of the thiocarbonyl group (C=S), which acts as a soft donor, readily coordinating to soft and borderline metal ions. The nitrogen atoms can also participate in coordination, leading to different binding modes.

Common coordination motifs observed in complexes with thiourea (B124793) derivatives include:

Monodentate Coordination: The ligand binds to the metal center exclusively through the sulfur atom. This is the most common coordination mode.

Bidentate Coordination: The ligand chelates to the metal center using both the sulfur atom and one of the nitrogen atoms. waikato.ac.nz This often occurs in derivatives where the substituents on the nitrogen atoms facilitate the formation of a stable chelate ring.

Bridging Coordination: The thiourea ligand can bridge two metal centers, with the sulfur atom coordinating to both.

Furthermore, the N-H groups in this compound are capable of forming intra- and intermolecular hydrogen bonds. nih.gov These interactions play a crucial role in the solid-state structures of the free ligand and its metal complexes, often leading to the formation of extended supramolecular assemblies. The steric bulk of the benzyl (B1604629) groups can also influence the coordination geometry and prevent the formation of polynuclear complexes. nih.gov

Synthesis and Characterization of this compound Metal Complexes

Metal complexes of this compound are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. materialsciencejournal.org The resulting complexes can be characterized by a variety of techniques to determine their structure and properties.

Common characterization methods include:

Elemental Analysis: To determine the empirical formula of the complex. nih.govnih.gov

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. A shift in the C=S stretching frequency upon complexation is indicative of coordination through the sulfur atom. utm.my

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution. nih.govutm.my

UV-Visible Spectroscopy: To study the electronic transitions within the complex. nih.govutm.my

Single-Crystal X-ray Diffraction: To determine the precise solid-state structure, including bond lengths, bond angles, and coordination geometry. nih.govnih.gov

This compound and its derivatives form stable complexes with a wide range of transition metals.

Co(II) Complexes: Cobalt(II) complexes with N,N'-disubstituted thioureas often exhibit tetrahedral geometries. For instance, the reaction of a sterically hindered thiourea ligand with CoCl₂ yields a four-coordinate, mononuclear complex. nih.gov

Cu(I/II) Complexes: Copper complexes are common. Often, when reacting with Cu(II) salts, the thiourea ligand reduces Cu(II) to Cu(I), resulting in the formation of Cu(I) complexes. nih.gov These complexes can adopt various geometries, including distorted tetrahedral and trigonal planar. nih.gov The neutral N,N'-disubstituted thiourea ligands typically coordinate to Cu(I) through the sulfur atom in a terminal mode. researchgate.net

Ru(III) and other Platinum Group Metal Complexes: Ruthenium and other platinum-group metals form complexes with thiourea derivatives. For example, Ru(II) complexes containing thiourea derivatives have been synthesized and studied. chemrxiv.org

Pd(II) and Pt(II) Complexes: Palladium(II) and Platinum(II) complexes with N,N'-disubstituted thioureas typically exhibit square planar geometries. nih.gov In these complexes, the metal center is often coordinated by two sulfur atoms from the thiourea ligands and two halide ions. waikato.ac.nznih.gov

Below is a table summarizing some synthesized transition metal complexes with substituted thiourea ligands.

Metal IonLigandResulting Complex FormulaCoordination GeometryReference
Co(II)1,3-bis(2,6-diethylphenyl)thiourea[L₂CoCl₂]Tetrahedral nih.gov
Cu(I)N,N'-disubstituted thiourea[(L)₂Cu]ClO₄Distorted Tetrahedral nih.gov
Pd(II)1,3-bis(2,6-diethylphenyl)thiourea[L₂PdCl₂]Square Planar nih.gov
Pt(II)N,N'-disubstituted sulfonylthioureaNot specifiedSquare Planar waikato.ac.nz

The coordination geometry around the metal center in this compound complexes is influenced by the metal ion's nature, its oxidation state, and the steric and electronic properties of the ligand.

As mentioned, tetrahedral geometries are common for Co(II) and Cu(I) complexes, while Pd(II) and Pt(II) complexes favor a square planar arrangement. nih.govnih.gov X-ray diffraction studies provide precise details on bond lengths and angles. For example, in a trans-isomer of a Pd(II) complex with a bulky thiourea ligand, the Pd–S bond lengths were found to be approximately 2.32 Å. nih.gov

The electronic structure of these complexes can be investigated using UV-Visible spectroscopy. The spectra typically show π–π* transitions associated with the ligand and, in some cases, metal-to-ligand charge transfer (MLCT) bands. utm.my

While this compound itself typically acts as a monodentate ligand, its derivatives can be designed to exhibit more complex coordination behaviors. By introducing additional donor groups into the benzyl substituents, multidentate ligands can be created. dntb.gov.ua These ligands can form more stable complexes due to the chelate effect.

Conversely, the term "hypodentate" is not commonly used in this context. The primary coordination modes are monodentate, bidentate (chelating), or bridging.

Reactivity and Stability Studies of this compound Metal Complexes

The reactivity and stability of this compound metal complexes are important aspects of their chemistry. Some complexes, particularly those with sterically bulky N,N'-disubstituted thiourea ligands, are reported to be stable in air and moisture. nih.gov

The stability of Ni(II) complexes with various substituted thioureas has been studied, revealing that equilibria can exist between different geometries (e.g., tetrahedral, square planar, and octahedral) in solution. researchgate.net The relative stability of these geometries is influenced by factors such as the charge on the metal ion. researchgate.net

Some thiourea complexes can undergo decomposition. For instance, Ni(II) and Pd(II) sulfonylthiourea complexes have shown a tendency to decompose, forming stable trinuclear sulfide (B99878) complexes. waikato.ac.nz This is thought to occur via a hydroxide-induced cleavage of the S-C bond, highlighting the ability of thioureas to act as a source of sulfide ions. waikato.ac.nz

Influence of Substituents on this compound Coordination Behavior

The electronic and steric properties of substituents on the nitrogen atoms of the thiourea ligand can significantly alter its coordination behavior. nih.gov

Steric Effects: Bulky substituents, such as the benzyl groups in this compound, can prevent the formation of polynuclear complexes and block the coordination of solvent molecules to the metal center. nih.gov This often leads to the selective formation of four-coordinate complexes. nih.gov

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can influence the electron density on the sulfur and nitrogen donor atoms, thereby affecting the strength of the metal-ligand bond. mdpi.comnih.gov For instance, the introduction of different functional groups can impact the composition and structure of the resulting complexes. nuph.edu.ua

By systematically varying the substituents, it is possible to fine-tune the properties of the resulting metal complexes for specific applications.

Supramolecular Chemistry and Intermolecular Interactions Involving N,n Dibenzylthiourea

Hydrogen Bonding Networks (N–H···S, C–H···O Interactions)

Hydrogen bonding is a dominant force in the crystal packing of thiourea (B124793) derivatives. The primary interaction is the N–H···S hydrogen bond, which is highly directional and robust. In symmetrically disubstituted thioureas, this interaction commonly leads to the formation of a centrosymmetric dimer, characterized by the R²₂(8) graph set notation. nih.gov This motif involves two molecules linked by a pair of N–H···S hydrogen bonds, creating a stable eight-membered ring.

While the specific crystal structure of N,N'-Dibenzylthiourea is not extensively detailed in publicly available literature, its behavior can be inferred from close analogues like N,N'-di-n-butylthiourea. In the crystal structure of this analogue, molecules first form the characteristic R²₂(8) dimers. These dimers then act as building blocks, which are further linked by additional N–H···S bonds into two-dimensional layers. nih.gov It is highly probable that this compound assembles in a similar hierarchical fashion, driven by these primary hydrogen bonds.

Beyond the strong N–H···S interactions, weaker C–H···O or C–H···S interactions can also play a role in stabilizing the crystal lattice, although they are generally longer and more variable.

Table 1: Typical Hydrogen Bond Parameters in Substituted Thiourea Crystal Structures.
Interaction TypeD-H···ATypical D···A Distance (Å)Typical D-H···A Angle (°)Role in Structure
Primary H-BondN–H···S3.3 - 3.5150 - 170Forms primary dimers and chains nih.gov
Secondary H-BondC–H···S3.6 - 3.9130 - 160Lattice stabilization
Secondary H-BondC–H···O3.2 - 3.6120 - 170Stabilization in co-crystals/solvates

π-π Stacking and Aromatic Interactions in Solid-State Architectures

The presence of two benzyl (B1604629) groups in this compound introduces the critical element of π-π stacking. These non-covalent interactions, while weaker than hydrogen bonds, are fundamental in organizing molecules in three dimensions. Aromatic interactions can be broadly categorized into:

Face-to-face stacking: Where the aromatic rings are parallel and offset.

Edge-to-face (or T-shaped) stacking: Where the edge of one aromatic ring (the C-H bonds) points towards the face (the π-electron cloud) of another. nih.gov

Table 2: Typical Geometrical Parameters for Aromatic Interactions.
Interaction TypeKey ParametersTypical Values
Parallel-Displaced π-π StackingCentroid-to-centroid distance3.5 - 4.5 Å
Inter-planar distance3.3 - 3.8 Å
Edge-to-Face (T-shaped) π-π StackingH-to-centroid distance~2.5 - 3.0 Å
Angle between ring planes~70 - 90°

Host-Guest Chemistry and Inclusion Compound Formation with this compound

Host-guest chemistry involves the formation of "inclusion compounds," where a larger "host" molecule encapsulates a smaller "guest" molecule. youtube.com The hosts are typically macrocyclic compounds like cyclodextrins or calixarenes, which possess well-defined cavities. nih.gov

Crystal Engineering Approaches for Directed Assembly

Crystal engineering is the rational design of solid-state structures based on a thorough understanding of intermolecular forces. The goal is to control the way molecules pack in a crystal to achieve desired material properties. For this compound, a crystal engineering approach would leverage its predictable interaction motifs.

The N–H···S hydrogen bond, which reliably forms the R²₂(8) dimer, can be considered a robust and predictable supramolecular synthon. nih.gov This primary interaction provides a strong foundation for building larger structures. The secondary π-π stacking and C-H···π interactions involving the benzyl groups, while weaker, offer a means to control the three-dimensional arrangement of these dimers. By modifying substituents on the benzyl rings (which is outside the scope of this specific compound but illustrates the principle), one could fine-tune the electronic nature of the aromatic rings and thus modulate the strength and geometry of the π-π stacking, allowing for the directed assembly of different packing arrangements.

Self-Assembly Mechanisms of this compound-based Systems

Self-assembly is the spontaneous process by which molecules organize themselves into ordered structures driven by non-covalent interactions. The mechanism for a molecule like this compound is typically hierarchical, involving a sequence of steps guided by interactions of decreasing strength.

Primary Assembly: The process begins with the strongest and most directional interaction. Molecules of this compound would first recognize each other via N–H···S hydrogen bonds to form highly stable centrosymmetric dimers.

Secondary Assembly: These pre-organized dimers then serve as supramolecular building blocks for the next stage of assembly. They arrange themselves in space through the weaker, less directional forces, primarily π-π stacking between the benzyl groups of neighboring dimers and other van der Waals interactions.

This two-stage mechanism, where strong hydrogen bonds create an initial ordered motif and weaker aromatic interactions guide the packing of these motifs, is a classic example of hierarchical self-assembly in organic molecules. The final, thermodynamically stable crystal structure is the result of an optimized balance between all attractive and repulsive forces.

Computational Chemistry and Theoretical Investigations of N,n Dibenzylthiourea

Density Functional Theory (DFT) Studies on Electronic Structure, Frontier Molecular Orbitals, and Reactivity Parameters

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com For N,N'-Dibenzylthiourea, DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry and analyze its electronic properties. echemcom.comscispace.com

The electronic structure analysis involves examining the distribution of electrons within the molecule. Key to understanding its reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the capacity to accept an electron. growingscience.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. ajchem-a.com A smaller gap generally indicates higher reactivity.

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. dergipark.org.tr These parameters, derived from DFT calculations, provide a theoretical basis for understanding how this compound might interact with other chemical species. uobasrah.edu.iqnih.gov

Table 1: Key Global Reactivity Descriptors

DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron from a molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to a molecule.
Electronegativity (χ)χ = (I + A) / 2A measure of the ability of a molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2A measure of the resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)ω = μ2 / (2η)A measure of the electrophilic power of a molecule.
Chemical Potential (μ)μ = -(I + A) / 2The negative of electronegativity, related to the escaping tendency of electrons.

This table is generated based on established DFT principles. dergipark.org.tr

Molecular Dynamics and Monte Carlo Simulations (e.g., Adsorption Phenomena)

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.netmdpi.com These techniques can be applied to investigate phenomena such as the adsorption of this compound onto surfaces.

MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of particles evolve. mdpi.com This can reveal the dynamics of how this compound molecules approach, interact with, and bind to a surface.

Monte Carlo simulations use random sampling to obtain numerical results. In the context of adsorption, Grand Canonical Monte Carlo (GCMC) simulations can be used to model the adsorption of molecules into porous materials by relating macroscopic properties to the interactions between molecules. osti.gov These simulations can predict adsorption isotherms, which show the amount of adsorbed substance on a surface as a function of pressure at a constant temperature.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a method to analyze the electron density of a molecule to define chemical bonds and atomic properties. wikipedia.orgwiley.comresearchgate.net QTAIM partitions a molecule into atomic basins based on the topology of the electron density. nzdr.ruwiley-vch.de

The analysis focuses on critical points in the electron density, where the gradient of the density is zero. nih.gov A bond critical point (BCP) located between two nuclei indicates the presence of a chemical bond. nih.gov The properties of the electron density at the BCP, such as its magnitude (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)), provide detailed information about the nature and strength of the bond. For instance, the sign of the Laplacian can help distinguish between shared-shell (covalent) interactions and closed-shell (ionic, hydrogen bond, van der Waals) interactions. nzdr.ru QTAIM can be used to characterize intramolecular interactions, such as hydrogen bonds, within the this compound molecule. frontiersin.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP at a particular point in the space around a molecule represents the force experienced by a positive test charge. uni-muenchen.de

The MEP is typically visualized by mapping its values onto the electron density surface of the molecule, using a color scale. walisongo.ac.idavogadro.cc Regions with negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions with positive potential (usually blue) are electron-poor and are favorable sites for nucleophilic attack. researchgate.net For this compound, MEP analysis can identify the most likely atoms to participate in chemical reactions. scispace.com

Theoretical Spectroscopic Predictions (Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules. researchgate.net It is a powerful tool for predicting spectroscopic properties, such as UV-Vis absorption spectra. rsc.orgbeilstein-journals.orgresearchgate.net

By calculating the transition energies and oscillator strengths between the ground and excited electronic states, TD-DFT can simulate the UV-Vis spectrum of this compound. youtube.com This allows for a direct comparison with experimental spectra, aiding in their interpretation and the assignment of electronic transitions. rsc.org These calculations can reveal the nature of the electronic transitions, such as n→π* or π→π*, which are characteristic of molecules containing chromophores like the thiocarbonyl group and benzyl (B1604629) rings in this compound.

Conformation Analysis and Potential Energy Surfaces of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a flexible molecule like this compound, with its benzyl groups, multiple conformations are possible.

Computational methods can be used to explore the potential energy surface (PES) of the molecule. The PES is a mathematical relationship between the energy of a molecule and its geometry. libretexts.org By systematically changing key dihedral angles and calculating the corresponding energy, a conformational energy profile can be generated. youtube.com This analysis helps to identify the most stable conformers (those at energy minima on the PES) and the energy barriers for interconversion between them. nih.gov Studies on similar disubstituted thiourea (B124793) compounds have shown that different configurations, such as cis-trans (CT) and trans-trans (TT), can coexist. researchgate.netscispace.com

Noncovalent Interaction (NCI) Plot Analysis for Weak Interactions

Noncovalent Interaction (NCI) plot analysis is a computational technique used to visualize and characterize weak interactions within and between molecules, such as hydrogen bonds, van der Waals forces, and steric clashes. chemtools.orgnih.gov The method is based on the electron density and its reduced density gradient (RDG). chemtools.org

NCI plots generate 3D isosurfaces that highlight regions of noncovalent interactions. nih.govjussieu.fr The color of the isosurface indicates the nature of the interaction: blue typically represents strong attractive interactions like hydrogen bonds, green indicates weaker van der Waals interactions, and red signifies repulsive steric clashes. researchgate.net For this compound, NCI analysis can reveal intramolecular hydrogen bonds and other weak interactions that contribute to the stability of its various conformations. researchgate.net

Advanced Research Applications of N,n Dibenzylthiourea and Its Derivatives

Catalytic Applications

The unique electronic and structural characteristics of thiourea (B124793) derivatives have positioned them as versatile molecules in the field of catalysis. They can function as organocatalysts or as ligands for transition metal catalysts, activating substrates through hydrogen bonding or influencing the catalytic cycle of a metal center.

Oxidation Reactions (e.g., Alcohol Oxidation)

The selective oxidation of alcohols to corresponding aldehydes or ketones is a fundamental transformation in organic synthesis, crucial for the production of fine chemicals and pharmaceuticals. While N,N'-Dibenzylthiourea itself is not a primary catalyst for alcohol oxidation, the broader class of thiourea derivatives has been shown to play a role in promoting such reactions. For instance, research has demonstrated that thiourea can significantly accelerate the photooxidation of 4-methoxybenzyl alcohol to its corresponding aldehyde when flavin is used as a photocatalyst with aerial oxygen as the terminal oxidant. nih.gov In this system, thiourea is proposed to act as an electron-transfer mediator for the initial photooxidation of the alcohol by the excited flavin, a mechanism that shares similarities with electron-relay systems in some flavoenzymes. nih.gov

N-Heterocyclic carbenes (NHCs) are another class of organocatalysts that have been successfully employed in the oxidation of allylic and benzylic alcohols to esters, using manganese(IV) oxide as the oxidant. beilstein-journals.org This highlights the potential of organocatalytic systems in facilitating oxidation reactions under mild conditions. Although direct catalytic use of this compound in this context is not extensively documented, its structural motifs are relevant to the design of more complex catalytic systems.

Hydrogenation and Carbon-Carbon Bond Forming Reactions

Hydrogenation and carbon-carbon bond-forming reactions are cornerstones of synthetic organic chemistry, heavily relying on transition metal catalysis. Metals such as ruthenium, rhodium, and palladium are frequently used, and the choice of ligand is critical for controlling the catalyst's activity and selectivity. nih.govmatthey.comresearchgate.netnih.gov Thiourea derivatives, with their ability to coordinate to metal centers through the sulfur atom, are a potential class of ligands for these catalytic systems.

Ruthenium and rhodium complexes are well-known for their efficacy in hydrogenation reactions, including the transfer hydrogenation of ketones and the reduction of nitroarenes. nih.govnih.govmit.edu For example, ruthenium-NHC complexes have been shown to be efficient catalysts for the transfer hydrogenation of various ketones. nih.gov Similarly, palladium-catalyzed cross-coupling reactions are fundamental for C-C and C-N bond formation. nih.gov While the literature details a wide array of phosphine (B1218219) and N-heterocyclic carbene ligands for these transformations, the specific application of this compound as a ligand in these particular catalytic hydrogenation or carbon-carbon bond-forming reactions is not extensively reported in recent prominent studies. However, the fundamental ability of the thiourea moiety to act as a ligand suggests potential for future development in this area.

Asymmetric Catalysis and Organocatalysis via this compound-derived Chiral Systems

In the last two decades, thiourea derivatives have emerged as powerful organocatalysts, particularly in the realm of asymmetric synthesis. Their ability to act as strong hydrogen-bond donors allows them to activate electrophiles and organize substrates in a chiral environment, leading to high enantioselectivity.

Chiral thiourea-based organocatalysts are particularly effective due to their capacity for double hydrogen-bonding activation. This has been exploited in a variety of asymmetric transformations. A notable example is the use of an N,N'-dibenzyl diaminomethylenemalononitrile organocatalyst, a close structural relative of this compound, which has been shown to efficiently promote asymmetric Henry reactions of trifluoromethyl enones with nitromethane, yielding highly functionalized products with excellent enantioselectivities (up to 90% ee). beilstein-journals.org This demonstrates the potential of the N,N'-dibenzyl structural motif in the design of effective chiral organocatalysts. The substituents on the thiourea nitrogen atoms can be modified to tune the catalyst's steric and electronic properties, thereby influencing its activity and the stereochemical outcome of the reaction.

Biological and Pharmaceutical Research

Thiourea derivatives have long been recognized for their diverse biological activities, including antimicrobial, antifungal, and antioxidant properties. The presence of the thiourea moiety is a key pharmacophore in many biologically active compounds.

Antimicrobial and Anti-biofilm Activities of this compound Derivatives

The rise of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Thiourea derivatives have shown considerable promise in this area, exhibiting activity against a range of bacterial and fungal pathogens. nih.goviupac.org Studies on N-acyl thiourea derivatives have demonstrated their potential to inhibit both planktonic bacterial growth and biofilm formation.

Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antibiotics. Compounds that can disrupt biofilms or inhibit their formation are therefore of significant interest. Certain N-acyl thiourea derivatives bearing heterocyclic rings have shown anti-biofilm activity against E. coli, with Minimum Biofilm Inhibitory Concentration (MBIC) values recorded at 625 µg/mL. Similarly, other substituted thiourea derivatives have demonstrated potent inhibition of biofilm formation in strains of S. epidermidis. matthey.com The antimicrobial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Antimicrobial and Anti-biofilm Activity of Selected Thiourea Derivatives
Compound ClassMicroorganismActivity TypeConcentration (µg/mL)Reference
N-acyl thiourea derivatives with heterocyclic ringsE. coli ATCC 25922Anti-biofilm (MBIC)625
Thiourea derivatives with 3-amino-1H-1,2,4-triazoleS. aureusAntimicrobial (MIC)4-32 matthey.com
Thiourea derivatives with 3-amino-1H-1,2,4-triazoleS. epidermidisAntimicrobial (MIC)4-32 matthey.com
Thiourea derivatives with 3-amino-1H-1,2,4-triazoleMethicillin-resistant S. aureusAntimicrobial (MIC)4-64 matthey.com
N-benzoylthiourea derivativesGram-positive bacteria (e.g., B. subtilis, M. luteus)Antimicrobial (MIC)3.1–6.3 nih.gov

Antioxidant Potential and Mechanistic Insights

Oxidative stress, resulting from an imbalance of free radicals and antioxidants in the body, is implicated in numerous diseases. Thiourea and its derivatives are known to be potent scavengers of reactive oxygen species. Their antioxidant activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The potency is typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals.

Research on 1-benzyl-3-phenyl-2-thiourea (BPTU), a close analogue of this compound, has provided insights into the antioxidant capacity of such molecules. nih.gov Theoretical and experimental studies suggest that the primary mechanism by which thiourea derivatives exert their antioxidant effect is through Hydrogen Atom Transfer (HAT). In this mechanism, the N-H bond of the thiourea donates a hydrogen atom to a free radical, thereby neutralizing it. This pathway is kinetically favored over other mechanisms like Single Electron Transfer (SET). The antioxidant capacity can be influenced by the substituents on the thiourea nitrogen atoms; for example, 1,3-diphenyl-2-thiourea (DPTU) has been shown to be a more potent radical scavenger than BPTU. nih.gov

Table 2: Antioxidant Activity of Selected Thiourea Derivatives
CompoundAssayIC50 Value (mM)Reference
1-Benzyl-3-phenyl-2-thiourea (BPTU)DPPH11.000 ± 0.015 nih.gov
ABTS2.400 ± 0.021 nih.gov
1,3-Diphenyl-2-thiourea (DPTU)DPPH0.710 ± 0.001 nih.gov
ABTS0.044 ± 0.001 nih.gov
N-acyl thiourea derivative (1d)DPPH~43% inhibition (concentration not specified as IC50)

Anticancer and Cytotoxicity Studies on Cell Lines

Derivatives of this compound have been the subject of extensive research for their potential as anticancer agents, with numerous studies demonstrating their cytotoxic effects against a variety of cancer cell lines. The introduction of different substituents to the basic thiourea structure has been shown to significantly influence their biological activity.

Recent investigations have highlighted that N-aryl and N,N'-diarylthioureas are promising candidates for inhibiting tumor cell proliferation. For example, one study synthesized two series of urea (B33335) and thiourea derivatives and found that N,N'-diphenylthioureas exhibited moderate antitumor activity. Specifically, one diarylthiourea compound was most effective in suppressing the growth of human MCF-7 breast cancer cells, albeit with a relatively high IC50 value of 338 µM after 24 hours of incubation, suggesting low antiproliferative activity at that concentration. biointerfaceresearch.com Another study reported a newly synthesized N,N'-diarylthiourea derivative that was effective against MCF-7 cells with an IC50 value of 338.33 ± 1.52 µM after 24 hours, while showing no cytotoxic effects on normal human lung cells (wi38 cells). This compound was found to induce apoptosis and cause cell cycle arrest in the S phase in the cancer cells.

The cytotoxic potential of thiourea derivatives is often enhanced by the presence of specific functional groups. For instance, N-(Allylcarbamothioyl)-2-chlorobenzamide showed superior cytotoxic activity with an IC50 of 2.6 µM compared to its 2-methylbenzamide (B88809) counterpart (IC50 of 7 µM). biointerfaceresearch.com Molecular docking studies suggested that these compounds exhibit a strong binding affinity and an inhibitory effect on the BRAF (V600E) protein kinase, a key component of the RAS-RAF-MAPK signaling pathway crucial for cell survival and proliferation. biointerfaceresearch.com

Furthermore, the incorporation of a benzodioxole moiety into thiourea derivatives has been shown to yield compounds with significant cytotoxic effects against HCT116, HepG2, and MCF-7 cancer cell lines, in some cases exceeding the activity of the standard chemotherapeutic drug doxorubicin. The mechanisms of action for these derivatives were linked to EGFR inhibition and the induction of apoptosis.

A series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs demonstrated high cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cell lines, with IC50 values often below 10 µM. researchgate.net Notably, these compounds displayed favorable selectivity over normal HaCaT cells and exhibited better growth inhibitory profiles than cisplatin (B142131) against certain tumor cells. researchgate.net Dihalogenophenylthioureas were particularly effective against erythroleukemic K-562 cells, being 20–30% more effective and several-fold more selective than cisplatin. researchgate.net

The following table summarizes the cytotoxic activities of selected this compound derivatives against various cancer cell lines.

Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines

Compound Cell Line IC50 (µM) Reference
Diarylthiourea MCF-7 338.33 ± 1.52
N-(Allylcarbamothioyl)-2-chlorobenzamide - 2.6 biointerfaceresearch.com
N-(allylcarbamothioyl)-2-methylbenzamide - 7 biointerfaceresearch.com
3-(Trifluoromethyl)phenylthiourea analog SW620 9.4 ± 1.85 researchgate.net
3-(Trifluoromethyl)phenylthiourea analog K-562 10.2–12.9 researchgate.net

Urease Inhibition Studies

This compound and its derivatives have been identified as potent inhibitors of the urease enzyme, which is implicated in the pathogenesis of various diseases, including those caused by Helicobacter pylori. The inhibitory potential of these compounds is often superior to that of the standard urease inhibitor, thiourea.

A study evaluating a series of N,N'-disubstituted thiourea derivatives reported a wide range of in vitro urease inhibition, with IC50 values from 5.53 ± 0.02 to 91.50 ± 0.08 µM. wikipedia.org A significant number of these compounds demonstrated greater inhibitory activity than the standard thiourea (IC50 = 21.00 ± 0.11 µM). wikipedia.org Kinetic studies of the most active compounds revealed that they primarily act as mixed-type inhibitors, with some exceptions showing competitive or non-competitive inhibition. wikipedia.org The Ki values for these inhibitors ranged from 8.6 to 19.29 µM. wikipedia.org

Research has also shown that dipeptide-heterocyclic conjugates derivatized into thioureas can be effective urease inhibitors. In one study, thiourea conjugates with fluorine and chlorine substituents at the meta or para positions of a phenyl ring displayed predominant urease inhibitory activity. One particular analog was found to be nearly ten times more potent than the reference standard, with an IC50 value of 2 µM compared to 21.0 ± 0.11 µM for the standard.

Furthermore, newly synthesized bis-acyl-thiourea derivatives of 4-nitrobenzene-1,2-diamine have been investigated for their urease inhibition potential, highlighting the ongoing interest in this class of compounds as urease inhibitors. nih.gov

The following table presents the urease inhibitory activity of selected this compound derivatives.

Table 2: Urease Inhibition by this compound Derivatives

Compound Type IC50 (µM) Inhibition Type Reference
N,N'-Disubstituted thioureas 5.53 ± 0.02 - 91.50 ± 0.08 Mixed-type, Competitive, Non-competitive wikipedia.org
Dipeptide-heterocyclic thiourea conjugate 2 Not specified
Standard Thiourea 21.00 ± 0.11 Not specified wikipedia.org

Receptor Binding and Interactions within Biological Systems

The biological activity of this compound derivatives is often mediated by their interaction with specific biological receptors. These interactions can lead to the modulation of cellular signaling pathways, making these compounds valuable for therapeutic applications.

In the context of cancer therapy, thiourea derivatives have been shown to target and inhibit key protein kinases. For instance, N-(Allylcarbamothioyl)-2-chlorobenzamide and its analogs have demonstrated a strong binding affinity for the BRAF (V600E) protein kinase, which is a critical component of the RAS-RAF-MAPK signaling pathway involved in cell proliferation and survival. biointerfaceresearch.com Similarly, thiourea derivatives bearing a benzodioxole moiety have been found to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often overexpressed in cancer cells.

Beyond cancer-related targets, thiourea derivatives have been investigated for their effects on other receptor systems. A study on N,N',N"-trisubstituted thiourea derivatives revealed their antagonistic activity on the vanilloid receptor. nih.gov One of the synthesized compounds, 1-[3-(4'-hydroxy-3'-methoxy-phenyl)-propyl]-1,3-diphenethyl-thiourea, exhibited a two-fold higher antagonistic activity than the known antagonist capsazepine, with an IC50 value of 0.32 µM in a ⁴⁵Ca²⁺-influx assay. nih.gov

The binding affinity of these derivatives to their target receptors is a key determinant of their potency. The structural features of the thiourea derivatives, including the nature and position of substituents, play a crucial role in defining their receptor binding profiles and, consequently, their biological effects.

DNA-Binding Studies and Molecular Interactions

The interaction of this compound derivatives with DNA is another important mechanism underlying their biological activities, particularly their anticancer effects. These compounds can bind to DNA through various modes, leading to the disruption of DNA replication and transcription, and ultimately inducing cell death.

Studies have shown that the planar structure of aryl substituents in thiourea derivatives facilitates their intercalation into the DNA double helix or binding to specific proteins. biointerfaceresearch.com For instance, an adamantane-naphthyl thiourea conjugate was found to interact with DNA through a mixed binding mode. The planar naphthyl group intercalates between DNA base pairs, while the asymmetric adamantane (B196018) structure interacts with the minor grooves of the DNA. nih.gov

Metal complexes of ligands derived from thiourea have also been extensively studied for their DNA binding properties. These complexes often exhibit strong DNA-binding activities, primarily through intercalation. mdpi.com Molecular docking studies have provided insights into the interaction mechanisms, revealing that these complexes can form hydrogen bonds and hydrophobic interactions with DNA. mdpi.com The binding energies of these interactions can be significant, with some nickel(II) and zinc(II) complexes showing favorable negative binding energies. mdpi.com

The binding of thiourea derivatives to DNA can be quantified by determining the binding constant (kb). For example, the interaction of certain metal complexes of a pyrazine–thiazole (B1198619) ligand with calf thymus DNA (CTDNA) showed binding constants in the order of 10⁴ M⁻¹, indicating a strong intercalative binding mode. rsc.org These findings highlight the potential of this compound derivatives as DNA-targeting agents for therapeutic applications.

Materials Science and Engineering

Polymer Chemistry and Polymer Modifications Incorporating Thiourea Units

The incorporation of thiourea units into polymer structures has been a subject of interest in materials science due to the unique properties these units can impart. Thiourea derivatives, including this compound, have been utilized in various aspects of polymer chemistry, from acting as catalysts to being integral components of the polymer backbone or side chains.

Thiourea and its derivatives are known to catalyze certain polymerization reactions. They have been explored as hydrogen-bonding organocatalysts for ring-opening polymerization, enabling the synthesis of structurally well-defined polymers. researchgate.net This catalytic activity allows for control over the polymerization process and the resulting polymer architecture. researchgate.net

Polymers containing thiourea moieties in their structure, known as polythioureas, can be synthesized through various methods. For instance, porous organic polymers with thiourea linkages have been successfully synthesized from tris(4-aminophenyl)amine (B13937) and 1,4-phenylene diisothiocyanate. nih.gov These materials have shown potential as effective and recyclable organocatalysts. nih.gov Another approach involves the emulsion polymerization of acrylic monomers with a thiourea-containing monomer, such as N-acryloyl-N-phenylthiourea, to produce acrylic polymers with thiourea side chains.

This compound itself is used as an accelerator in the vulcanization of rubber. myskinrecipes.com In this application, it facilitates the cross-linking of polymer chains, which enhances the elasticity, strength, and durability of the rubber product. myskinrecipes.com This is a form of polymer modification where the thiourea derivative plays a crucial role in altering the material's properties.

Furthermore, dynamic thiourea thermoset polymers have been developed. These networks are synthesized by reacting thiocarbonyldiimidazole with diamines and a cross-linker. nih.gov The resulting polymers contain dynamic covalent thiourea bonds that allow for reprocessing and even strengthening of the material through oxidation. nih.gov

Sensor Development (e.g., Chemosensors for Anions and Metal Ions)

The unique chemical properties of the thiourea group, particularly its ability to form hydrogen bonds and coordinate with metal ions, have made this compound and its derivatives attractive candidates for the development of chemosensors. These sensors can detect and signal the presence of specific anions and metal ions, even at trace levels.

Thiourea-based chemosensors often operate through colorimetric or fluorometric mechanisms. The binding of an analyte (anion or metal ion) to the thiourea receptor unit induces a change in the electronic properties of the sensor molecule, resulting in a detectable change in color or fluorescence intensity. These sensors are designed with a receptor unit containing the thiourea moiety and a signaling unit, which is often a chromophore or fluorophore.

A wide range of thiourea derivatives have been developed as chemosensors for various anions, including cyanide (CN⁻), acetate (B1210297) (AcO⁻), fluoride (B91410) (F⁻), and perchlorate (B79767) (ClO⁻). The thiourea N-H protons act as hydrogen bond donors, forming complexes with the target anions. The strength and selectivity of this binding can be tuned by modifying the substituents on the thiourea core.

Similarly, thiourea-based sensors have been designed for the detection of metal ions. The sulfur and nitrogen atoms of the thiourea group can coordinate with metal ions such as silver (Ag⁺), copper (Cu²⁺), zinc (Zn²⁺), and mercury (Hg²⁺). This coordination event triggers a response from the signaling unit, allowing for the detection of the metal ion. The development of these chemosensors is a significant area of research with potential applications in environmental monitoring, biological imaging, and clinical diagnostics.

Adsorbents for Heavy Metal Removal and Gas Capture

The functional core of this compound, the thiourea moiety, provides a reactive site for binding with various substances, making it a compound of interest for environmental remediation applications. The presence of both nitrogen and sulfur atoms, which act as soft and hard Lewis bases, allows for the chelation of heavy metal ions.

Heavy Metal Removal: Polymers and resins functionalized with thiourea groups have demonstrated significant efficacy in adsorbing toxic heavy metal ions from aqueous solutions. acs.orgresearchgate.netanjs.edu.iq The mechanism of action relies on the strong coordinating ability of the sulfur and nitrogen atoms within the thiourea structure, which can form stable complexes with metal ions such as mercury(II), copper(II), cadmium(II), and zinc(II). researchgate.netanjs.edu.iq While research has often focused on polymeric backbones containing the thiourea group, the same principles of chelation apply to monomeric compounds like this compound. The lone pairs of electrons on the sulfur and nitrogen atoms act as donation sites, binding the metal ions and removing them from the solution. Studies on various thiourea-based adsorbents have shown that their adsorption capacity is influenced by factors such as pH, contact time, initial metal ion concentration, and temperature. anjs.edu.iq The adsorption process for heavy metals onto thiourea-based materials has been shown to fit well with the Langmuir isotherm model, indicating a monolayer adsorption process. researchgate.netanjs.edu.iq

Gas Capture: The application of thiourea derivatives in gas capture, particularly for acidic gases like carbon dioxide (CO2), is an emerging area of interest. The fundamental principle of this application lies in the Lewis basicity of the nitrogen atoms in the thiourea molecule. These nitrogen atoms can react with acidic gases in a process known as chemisorption. In the context of CO2 capture, the amine-like nitrogen atoms can interact with CO2 to form carbamate (B1207046) species, similar to the mechanism seen in industrial amine scrubbing processes. mdpi.com However, research in this area has predominantly focused on alkanolamines, guanidines, and advanced polymeric sorbents. osti.govfrontiersin.org While this compound possesses the necessary basic nitrogen sites, its development and optimization as a gas capture agent are not as established as other materials. The efficiency of such a process would depend on the basicity of the nitrogen atoms, which is influenced by the electron-donating or withdrawing nature of the substituent groups (in this case, benzyl (B1604629) groups).

Corrosion Inhibition Mechanisms and Performance

This compound and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. anjs.edu.iqrdd.edu.iq Their performance stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

Mechanisms of Inhibition: The corrosion inhibition mechanism of thiourea derivatives is primarily based on adsorption at the metal-solution interface. jmaterenvironsci.comacs.org This adsorption can occur through several modes of interaction:

Chemisorption: The sulfur and nitrogen atoms in the this compound molecule possess lone pairs of electrons that can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming strong coordinate bonds. onepetro.org Density Functional Theory (DFT) studies have indicated that the sulfur atom, in particular, preferentially occupies hollow sites on the iron surface, forming multiple strong Fe-S bonds. onepetro.org

Physisorption: In acidic solutions, the thiourea molecule can become protonated. The resulting cationic species can be electrostatically attracted to the metal surface, which is negatively charged due to the adsorption of anions (like Cl- or SO4^2-) from the acid.

Pi-Electron Interaction: The benzyl groups in this compound contain aromatic rings rich in π-electrons. These π-electrons can interact with the metal surface, further strengthening the adsorption of the inhibitor molecule. ampp.org

By adsorbing onto the surface, these molecules displace water and aggressive ions, effectively blocking both the anodic (metal dissolution) and cathodic (hydrogen evolution) reaction sites. anjs.edu.iqrdd.edu.iq This action classifies them as mixed-type inhibitors. jmaterenvironsci.com The formation of this protective film creates a physical barrier that hinders the diffusion of corrosive species to the metal surface. jmaterenvironsci.com

Performance Data: The inhibition efficiency (IE) of thiourea derivatives is dependent on their concentration, the temperature, and the nature of the corrosive environment. Research on N-acetyl-N`-(dibenzyl) thiourea, a structurally similar compound, in 1M H2SO4 demonstrates this relationship. The inhibition efficiency increases significantly with higher concentrations of the inhibitor and with rising temperatures, suggesting a strong, chemically-driven adsorption process. [9, 11]

Inhibition Efficiency (% IE) of N-acetyl-N`-(dibenzyl) thiourea on Carbon Steel in 1M H₂SO₄ anjs.edu.iqrdd.edu.iq
Concentration (M)Temperature (K)Inhibition Efficiency (%)
1.7 x 10⁻⁴30894.2
3.5 x 10⁻⁴30896.5
5.0 x 10⁻⁴30897.6
5.0 x 10⁻⁴31898.0
5.0 x 10⁻⁴32898.2
5.0 x 10⁻⁴33898.5

Analytical Chemistry Methodologies

Extraction Techniques for Isolation and Purification

The isolation and purification of this compound from natural or synthetic sources rely on standard organic chemistry techniques that exploit its solubility and polarity.

Solvent Extraction: A specific method for extracting this compound from the roots of Pentadiplandra brazzeana has been patented. google.com This process involves the following key steps:

Maceration of the dried, ground plant material in 95% ethyl alcohol to extract the compound into the solvent.

Filtration to remove solid plant debris.

Concentration of the alcoholic filtrate via vacuum distillation at a low temperature (40°C) to avoid degradation.

Liquid-liquid extraction of the concentrated solution with carbon tetrachloride. This compound is partitioned into one of the solvent phases, separating it from other components. google.com

Chromatography and Recrystallization: Following initial extraction, further purification is often necessary. For thiourea derivatives, common laboratory techniques include:

Column Chromatography: The crude extract can be passed through a silica (B1680970) gel column, using a non-polar to moderately polar solvent system as the mobile phase. This separates the target compound from impurities based on differential adsorption to the stationary phase.

Recrystallization: This is a standard method for purifying solid organic compounds. The crude this compound is dissolved in a suitable hot solvent in which it has high solubility. Upon cooling, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical for achieving high purity and yield.

Quantitative Determination Methods (e.g., Reversed-Phase High-Performance Liquid Chromatography)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a precise, accurate, and robust method for the quantitative determination of this compound and related compounds. nih.govresearchgate.net This technique separates compounds based on their hydrophobic interactions with a non-polar stationary phase.

The methodology involves injecting a solution of the sample onto an HPLC column packed with a non-polar material (typically C18 silica). A polar mobile phase is then pumped through the column. Non-polar compounds like this compound interact more strongly with the stationary phase and are retained longer, while more polar impurities elute faster. A UV detector is commonly used for quantification, as the benzyl groups and the thiourea chromophore absorb UV light at specific wavelengths.

A validated RP-HPLC method for a thiourea derivative ensures reliability for routine quality control. Validation parameters include specificity, linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.gov

Typical Parameters for a Validated RP-HPLC Method for N-acyl Thiourea Derivatives nih.govresearchgate.net
ParameterTypical Value / Condition
Stationary Phase (Column)Octadecylsilyl silica gel (C18), 5 µm particle size
Mobile PhaseIsocratic or gradient mixture of Acetonitrile and Water
Detection WavelengthTypically in the range of 240-320 nm
Flow Rate~1.0 mL/min
Linearity (R²)> 0.99 over a defined concentration range
Limit of Detection (LOD)~0.01-0.02 µg/mL
Limit of Quantification (LOQ)~0.05-0.06 µg/mL
Accuracy (% Recovery)98-102%

Applications as Complexometric and Gravimetric Reagents

Complexometric Titrations: Complexometric titrations are volumetric analyses used to determine the concentration of metal ions. libretexts.org The method relies on the reaction between a metal ion and a complexing agent (chelator) to form a stable, soluble complex. du.edu.eg The most widely used chelating agent in analytical chemistry is ethylenediaminetetraacetic acid (EDTA) due to its ability to form stable, 1:1 stoichiometric complexes with a vast range of metal ions. libretexts.orgdu.edu.eg

While the thiourea functional group in this compound can form complexes with metal ions, its use as a standard titrant in complexometric titrations is not documented in mainstream analytical literature. Reagents like EDTA are preferred because their complexation reactions are well-characterized, rapid, and form highly stable complexes, which are essential for achieving a sharp and accurate titration endpoint.

Gravimetric Analysis: Gravimetric analysis is a quantitative method based on the measurement of the mass of a pure compound. depauw.edu In precipitation gravimetry, the analyte is selectively converted into an insoluble precipitate. ksu.edu.sa This precipitate is then filtered, washed, dried, and weighed. For this method to be accurate, the precipitating reagent should react selectively with the analyte to form a precipitate of known, stable composition and low solubility. ksu.edu.sa

Organic precipitating agents, such as dimethylglyoxime (B607122) for the determination of nickel, are often used for their selectivity. However, there is no evidence in the reviewed literature to suggest that this compound is employed as a selective precipitating reagent in standard gravimetric analysis procedures. The complexes it forms with metal ions may not have the requisite insolubility or stoichiometric purity for precise gravimetric determination.

Future Directions and Emerging Research Avenues

Integration of Multi-Disciplinary Approaches in N,N'-Dibenzylthiourea Research

Future research on this compound is poised to benefit significantly from the integration of expertise across various scientific disciplines. A synergistic approach combining synthetic chemistry, materials science, computational modeling, and biology will be crucial for unlocking its full potential. For instance, medicinal chemists can design and synthesize novel derivatives, while materials scientists can explore their incorporation into advanced functional materials. mdpi.com Concurrently, computational chemists can provide theoretical insights into the structure-property relationships of these new molecules, guiding experimental efforts and accelerating the discovery process. This collaborative ecosystem will foster a deeper understanding of this compound and its derivatives, paving the way for groundbreaking applications.

Advanced Materials Design and Fabrication Based on this compound Motifs

The this compound scaffold holds considerable promise for the development of advanced materials with tailored properties. Its established role as a vulcanization accelerator in the rubber industry provides a foundation for exploring its broader applications in polymer science. yg-1.comlusida.com The thiourea (B124793) group's ability to form strong hydrogen bonds and coordinate with metal ions makes it an excellent building block for supramolecular assemblies and coordination polymers, including metal-organic frameworks (MOFs). uantwerpen.beresearchgate.net

Future research could focus on:

Self-Assembling Materials: Investigating the self-assembly of this compound derivatives to form well-ordered nanostructures such as nanofibers, nanotubes, and vesicles for applications in drug delivery and tissue engineering. semanticscholar.orgnih.govchapman.edu

Coordination Polymers and MOFs: Utilizing this compound and its functionalized analogues as organic linkers for the synthesis of novel MOFs with potential applications in gas storage, separation, and catalysis. uantwerpen.beuantwerpen.be

Sensor Technology: The thiourea moiety is known to interact with various ions and molecules, suggesting that this compound-based materials could be developed as chemical sensors for environmental monitoring or industrial process control.

Targeted Biological and Medicinal Applications of this compound Derivatives

The thiourea pharmacophore is a well-established feature in a variety of biologically active compounds, exhibiting a broad spectrum of therapeutic properties. mdpi.com Derivatives of thiourea have demonstrated significant potential as anticancer and antimicrobial agents. mdpi.commdpi.comnih.gov This provides a strong rationale for the exploration of this compound derivatives in drug discovery.

Emerging research avenues in this area include:

Anticancer Drug Development: Structurally related N,N'-diarylthiourea derivatives have shown promising cytotoxic effects against cancer cell lines. mdpi.comnih.gov Future studies could focus on synthesizing and evaluating a library of this compound analogues with various substituents on the benzyl (B1604629) rings to optimize their anticancer activity and selectivity. Some studies have shown that thiourea derivatives can target specific molecular pathways involved in cancer progression. mdpi.com

Antimicrobial Agents: Thiourea derivatives have been reported to possess antibacterial and antifungal properties. ufba.brmdpi.comnih.govnih.govcaf.ac.cn Research into this compound derivatives could lead to the development of new antimicrobial agents to combat drug-resistant pathogens. The structural diversity offered by modifying the benzyl groups could be key to discovering compounds with potent and selective antimicrobial action. ufba.br

Table 1: Investigated Biological Activities of Structurally Related Thiourea Derivatives

Derivative ClassBiological ActivityResearch Focus
N,N'-DiarylthioureasAnticancerInhibition of cancer cell proliferation, induction of apoptosis. mdpi.comnih.gov
N-BenzoylthioureasAntimicrobialActivity against Gram-positive bacteria and fungi. ufba.br
Substituted ThioureasAntibacterialInhibition of bacterial DNA gyrase and topoisomerase. nih.gov

Synergistic Development of Theoretical Predictions and Experimental Validation

The advancement of computational chemistry offers powerful tools to accelerate research on this compound and its derivatives. Density Functional Theory (DFT) and other molecular modeling techniques can provide valuable insights into the electronic structure, reactivity, and potential biological activity of these compounds before their synthesis. nih.govresearchgate.netscispace.com

A synergistic approach that combines theoretical predictions with experimental validation will be instrumental in several areas:

Rational Drug Design: Computational docking studies can predict the binding affinity of this compound derivatives to specific biological targets, such as enzymes or receptors, guiding the design of more potent and selective drug candidates. jppres.com

Understanding Reaction Mechanisms: Theoretical calculations can elucidate the mechanisms of reactions involving this compound, such as its role in vulcanization, leading to process optimization and the development of more efficient catalytic systems. researchgate.netcmu.edu

Predicting Material Properties: Computational simulations can be used to predict the solid-state packing and supramolecular organization of this compound derivatives, aiding in the design of new materials with desired physical and chemical properties.

By integrating computational predictions with empirical data, researchers can streamline the research and development process, reducing costs and time while increasing the likelihood of successful outcomes.

Q & A

Q. What are the optimal synthetic routes for N,N'-Dibenzylthiourea, and how can purity be validated?

this compound is typically synthesized via the reaction of benzylamine with carbon disulfide or silicon tetraisothiocyanate. A high-yield method (95%) involves using silicon tetraisothiocyanate under controlled anhydrous conditions, followed by recrystallization from ethanol . Purity validation should employ IR spectroscopy (characteristic N-H and C=S stretches at ~3200 cm⁻¹ and ~1250 cm⁻¹, respectively) and mass spectrometry (parent ion peak at m/z 256.36) .

Q. How is this compound characterized structurally and functionally in coordination chemistry?

The compound acts as a bidentate ligand, coordinating through sulfur and nitrogen atoms. In cobalt(II) complexes like [Co(dibenztu)₂Cl₂], it forms octahedral geometries, as confirmed by electronic absorption spectra (λmax ~500–600 nm in acetone or acetonitrile) and cyclic voltammetry to study redox behavior .

Q. What are the key stability considerations for handling this compound in aqueous and non-aqueous systems?

this compound is prone to hydrolysis in acidic or basic aqueous media, degrading into benzylamine and carbon disulfide. In non-polar solvents (e.g., acetone), it remains stable for weeks at room temperature. For long-term storage, anhydrous ethanol or acetonitrile is recommended, with desiccation to prevent moisture ingress .

Advanced Research Questions

Q. How do electron-transfer mechanisms involving this compound-cobalt complexes differ across solvents?

In acetone, [Co(dibenztu)₂Cl₂] exhibits a two-step electron transfer with hexacyanoferrate(III), involving ligand-centered oxidation (S→S⁺) followed by metal-centered Co(II)→Co(III) transitions. In ethanol, solvent coordination competes with ligand binding, reducing reaction rates by 30–40% compared to acetonitrile. Kinetic studies via stopped-flow spectrophotometry (pseudo-first-order rate constants kobs ~10⁻³ s⁻¹) are critical for mechanistic insights .

Q. How can contradictions in spectral data for this compound derivatives be resolved?

Discrepancies in IR or NMR spectra often arise from tautomeric equilibria (thione-thiol forms) or solvent effects. For example, in DMSO-d₆, hydrogen bonding stabilizes the thione form, shifting NH peaks downfield (δ ~10.2 ppm). Density Functional Theory (DFT) simulations (B3LYP/6-31G*) can predict dominant tautomers and validate experimental observations .

Q. What strategies mitigate interference from thiourea degradation products in analytical workflows?

LC-MS/MS with stable isotope-labeled internal standards (e.g., ¹³C₆-N,N'-Dibenzylthiourea) improves quantification accuracy. Derivatization with 4-isopropylaniline traps unstable intermediates (e.g., isothiocyanates), enabling detection limits of 0.1 ng/mL. However, recovery rates for thiourea derivatives vary (±9–15%) due to pH-dependent degradation .

Q. How does this compound participate in natural product biosynthesis?

In Sparassis crispa, it is biosynthesized via condensation of benzyl isothiocyanate and benzylamine, mediated by thiourea synthases. Isotopic labeling (¹⁵N-tracing) confirms enzymatic specificity, with Km values ~2.5 mM for benzylamine. Phylogenetic analysis of plant thiourea synthases reveals conserved catalytic motifs (Cys-His-Asp triad) .

Q. What computational approaches predict the catalytic activity of this compound in metal-organic frameworks (MOFs)?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model ligand-metal interactions. For example, binding affinities (ΔG ~−8.2 kcal/mol) correlate with experimental catalytic efficiency in Co(II)-mediated oxidation reactions. Charge distribution analysis (Mulliken charges) highlights sulfur’s nucleophilic role in substrate activation .

Methodological Best Practices

  • Synthesis Optimization : Use Schlenk lines for moisture-sensitive reactions .
  • Spectroscopic Validation : Cross-reference IR and NMR data with NIST Chemistry WebBook entries .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) via platforms like Chemotion ELN .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.